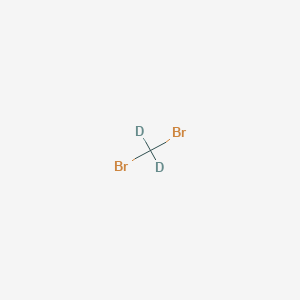
Dibromomethane-d2
Overview
Description
It has the chemical formula CD2Br2 and a molecular weight of 175.85 g/mol . This compound is a colorless liquid that is slightly soluble in water but highly soluble in organic solvents . It is primarily used in scientific research due to its unique isotopic properties.
Mechanism of Action
Target of Action
Dibromomethane-d2, with the formula CD2Br2 , is a variant of dibromomethane where the hydrogen atoms are replaced by deuterium (heavy hydrogen)
Mode of Action
It’s known that the compound is prepared by reacting dibromomethane with sodium azide or potassium azide, and then extracting with heavy water (d2o) to obtain this compound . This process allows for isotopic labeling of the compound.
Biochemical Pathways
It’s worth noting that dibromomethane, the parent compound, is produced by marine algae
Action Environment
It’s known that the compound contains copper as a stabilizer , which may play a role in its stability.
Biochemical Analysis
Biochemical Properties
Dibromomethane-d2 plays a significant role in biochemical reactions, particularly in the study of enzyme mechanisms and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with glutathione-dependent enzymes, which catalyze the conversion of this compound to inorganic bromide and formaldehyde. This interaction is crucial for understanding the detoxification processes in cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress response pathways. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain dehalogenase enzymes, which are involved in the breakdown of halogenated compounds. This inhibition can result in the accumulation of toxic intermediates and affect cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors to consider in experimental studies. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has been shown to result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. These dosage-dependent effects are crucial for understanding the safety and potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by dehalogenase enzymes. These enzymes catalyze the conversion of this compound to inorganic bromide and formaldehyde, which are further metabolized in the cell. The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. The subcellular localization of this compound can influence its activity and function. For example, the presence of this compound in the mitochondria can affect mitochondrial metabolism and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments .
Preparation Methods
Dibromomethane-d2 can be synthesized through several methods:
From Dichloromethane: Commercially, dibromomethane is prepared from dichloromethane via bromochloromethane. The reaction involves the use of bromine and aluminum as a catalyst[ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react to form dibromomethane[ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]
From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide[ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.
Chemical Reactions Analysis
Dibromomethane-d2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: Dibromomethane can be oxidized to form carbon dioxide and other oxidation products.
Reduction Reactions: It can be reduced to form simpler hydrocarbons.
Common reagents used in these reactions include sodium hydroxide, bromine, and various catalysts such as aluminum trichloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibromomethane-d2 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as an internal standard in NMR spectroscopy due to its distinct isotopic signature.
Organic Synthesis: It is used in the synthesis of various organic compounds, including methylenedioxy derivatives and bromomethylenated enolates.
Solvent: It serves as a solvent in various chemical reactions and processes.
Comparison with Similar Compounds
Dibromomethane-d2 can be compared with other similar compounds such as:
Bromoform (CHBr3): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.
Tetrabromomethane (CBr4): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.
1,1-Dibromoethane (C2H4Br2): This compound has two bromine atoms on adjacent carbon atoms and is used in organic synthesis.
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other isotopic studies .
Properties
IUPAC Name |
dibromo(dideuterio)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFPHVGVWTDIP-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456532 | |
| Record name | Dibromomethane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22117-86-8 | |
| Record name | Dibromomethane-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromomethane-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
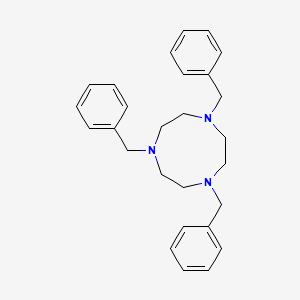
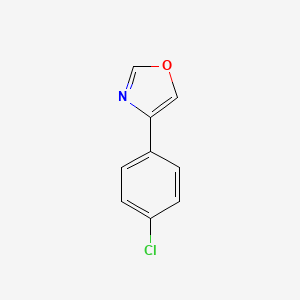
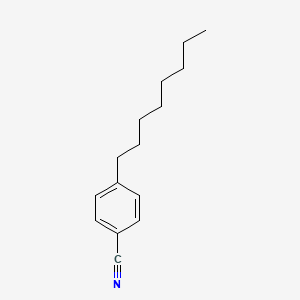
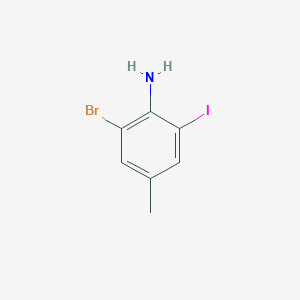
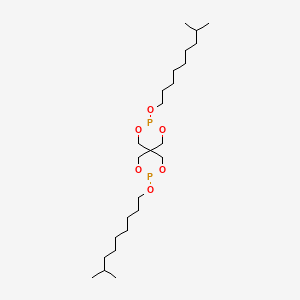
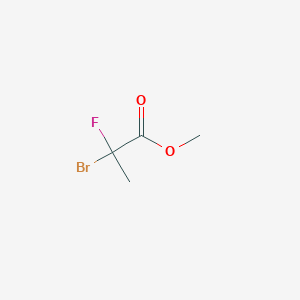

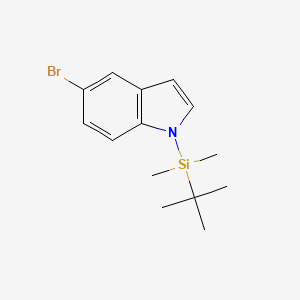
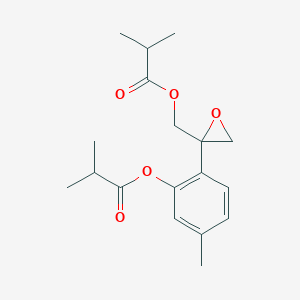

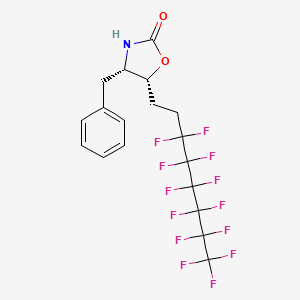
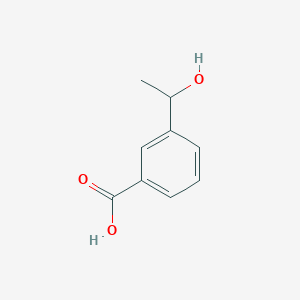
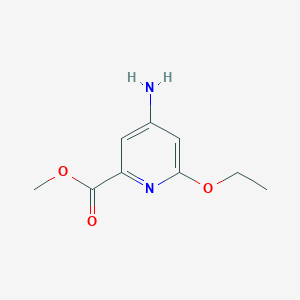
![1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]-, (1R,2R)-](/img/structure/B1599686.png)
